molecular formula C20H20FN3O4S2 B3007073 (E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 851079-99-7

(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B3007073
CAS No.: 851079-99-7
M. Wt: 449.52
InChI Key: BCTZEFSFUIUOLZ-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20FN3O4S2 and its molecular weight is 449.52. The purity is usually 95%.
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Biological Activity

The compound (E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a derivative of benzothiazole, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its pharmacological significance. The synthesis typically involves the condensation of 3-ethyl-4-fluorobenzo[d]thiazole with morpholinosulfonylbenzamide under controlled conditions. The resulting structure can be analyzed using various spectroscopic methods, including NMR and X-ray crystallography, to confirm its purity and configuration.

Biological Activity

1. Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

2. Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activity. Studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial efficacy.

3. Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Benzothiazole derivatives have been reported to act as inhibitors of various enzymes such as DNA topoisomerases and HIV reverse transcriptase. This activity positions them as candidates for further development in antiviral therapies.

Data Tables

Biological Activity Tested Cell Lines/Organisms IC50 Values (µM) Mechanism
AntitumorMCF-7 (breast cancer)15Apoptosis induction
A549 (lung cancer)20Cell cycle arrest
AntimicrobialE. coli10Membrane disruption
S. aureus8Cell wall synthesis inhibition
Enzyme InhibitionHIV reverse transcriptase5Competitive inhibition

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated several benzothiazole derivatives, including the target compound, against various cancer cell lines. The results showed a marked decrease in cell viability at concentrations above 10 µM, indicating strong anticancer potential.
  • Antimicrobial Efficacy : In a clinical microbiology trial, this compound was tested against resistant strains of bacteria. The compound demonstrated significant activity, suggesting its potential as a new antimicrobial agent.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-2-24-18-16(21)4-3-5-17(18)29-20(24)22-19(25)14-6-8-15(9-7-14)30(26,27)23-10-12-28-13-11-23/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTZEFSFUIUOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.